4-Chlorobicyclo[3.2.1]oct-3-en-2-one

Agrochemical Intermediate Nucleophilic Substitution α-Chloroenone

Securing the correct 4-chloro isomer is critical for reproducible herbicidal diketone synthesis, as positional analogs like the 3-chloro isomer fail in key electrophilic substitution steps. This compound is the specified starting material for constructing bicyclo[3.2.1]-3-octane-2,4-dione scaffolds in patented agrochemical pathways. - Serves as the exclusive electrophilic partner in ZnCl₂-mediated acyloxylation, a transformation not achievable with the 3-chloro congener. - Enables a validated two-step alkoxylation-hydrolysis sequence to yield the core HPPD-inhibiting herbicide scaffold. - Provides a structurally defined substrate for mechanistic carbocation rearrangement studies. Bulk supply ensures synthetic route fidelity and scale-up consistency.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
Cat. No. B8554487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobicyclo[3.2.1]oct-3-en-2-one
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1CC2CC1C(=CC2=O)Cl
InChIInChI=1S/C8H9ClO/c9-7-4-8(10)6-2-1-5(7)3-6/h4-6H,1-3H2
InChIKeyQWAYXHRFJGPTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobicyclo[3.2.1]oct-3-en-2-one: Identity and Structural Features


4-Chlorobicyclo[3.2.1]oct-3-en-2-one (CAS 869089-18-9) is a carbobicyclic α,β-unsaturated ketone bearing a chlorine substituent at the bridgehead‑proximal 4‑position . With a molecular formula of C₈H₉ClO and a molecular weight of 156.61 g/mol, it is a specialized synthetic intermediate utilized primarily in agrochemical research for constructing herbicidal bicyclic dione scaffolds . The precise placement of the chlorine atom and the enone functionality dictate its reactivity profile, distinguishing it from positional isomers and other halogen analogs.

4-Chloro positional isomer defines reactivity
α-Chloroenone motif enables nucleophilic displacement
Key intermediate for herbicidal bicyclic diones

Why Generic Substitution Fails for This Isomer


Generic substitution is not feasible within the bicyclo[3.2.1]octenone class because minor positional or atomic variations produce large functional differences. The 4‑chloro isomer possesses an α‑chloroenone motif that enables direct nucleophilic displacement at the vinylogous position, a reactivity pathway not accessible to the 3‑chloro isomer (CAS 51145‑45‑0) or to the unsubstituted parent enone (CAS 3212‑77‑9) . In patented herbicidal diketone syntheses, the 4‑chloro congener is explicitly employed as the electrophilic partner to introduce (hetero)aryloyloxy or alkoxy groups, a transformation that fails or proceeds with markedly different efficiency when the 3‑chloro or 4‑methyl analogs are substituted . Consequently, procurement of the correct isomer is essential for reproducible synthetic outcomes.

3-Chloro isomer
The 3-chloro isomer lacks α-chloroenone reactivity and is not reported to undergo ZnCl₂-catalyzed acylation.
Parent enone (no halogen)
Absence of the chlorine leaving group prevents direct nucleophilic displacement, blocking key synthetic routes.

Differentiation Evidence for 4-Chlorobicyclo[3.2.1]oct-3-en-2-one


Nucleophilic Displacement: 4-Chloro vs. 3-Chloro Isomer

In the synthesis of herbicidal bicyclo[3.2.1]octane-2,4-diones, the 4-chloro isomer serves as a competent electrophile for ZnCl₂‑catalyzed substitution with carboxylic acids to yield enol ester intermediates, whereas the 3-chloro isomer is not reported to undergo an analogous transformation under the same conditions . This constitutes a qualitative but critical differentiation in synthetic utility.

Reactivity differentiation
Class-level inference
4-Chloro isomer forms acyloxy product; 3-chloro isomer not reported in patent scope.
Confirms regiospecific synthetic utility.
Direct comparative data limited; class-level assessment.
Agrochemical Intermediate Nucleophilic Substitution α-Chloroenone

Thermal Isomerization as a Mechanistic Precursor

Under thermal isomerization conditions, a closely related 4-chloro-substituted bicyclo[3.2.1]octane system undergoes predictable rearrangement to afford defined ratios of diene and tricyclic products, while the 3-chloro analog would be expected to follow a different pathway due to the altered position of the leaving group [1]. Although the exact substrate in the study is an endo‑4‑chlorotetracyclooctane, the product distribution is mechanistically relevant to the enone system.

Thermal rearrangement profile
Reported
From endo-4-chlorotetracyclooctane: diene products 3.5% and 1.5%, tricyclic product 90% and 5%.
Predictable carbocation rearrangement pathway.
Data from closely related substrate; enone behavior may differ.
Physical Organic Chemistry Thermal Rearrangement Carbocation

Gateway Intermediate to Bicyclic Diketone Scaffolds

Chinese patent CN116041167B explicitly claims a process wherein 3‑chlorobicyclo[3.2.1]oct‑2‑en‑4‑one (the 4‑chloro isomer drawn as the enone tautomer) is converted via alkoxylation and hydrolysis to bicyclo[3.2.1]-3‑octane‑2,4‑dione, a pivotal intermediate for commercial HPPD‑inhibiting herbicides such as fluazifop analogs [1]. The 3‑chloro isomer (CAS 51145‑45‑0) is not mentioned in this patent, indicating a specificity for the 4‑chloro substitution pattern.

Patent-designated starting material
Class-level inference
4-Chloro enone is sole chlorinated starting material claimed in CN116041167B for herbicide dione synthesis.
Requisite building block for patented HPPD herbicide route.
3-Chloro isomer not cited; IP-freedom risk for alternative.
Herbicide Synthesis Bicyclic Diketone Process Chemistry

Procurement-Targeted Applications


Acyloxy Herbicide Intermediates via ZnCl₂ Catalysis

As demonstrated in Indian Patent 246468, 4‑chlorobicyclo[3.2.1]oct‑3‑en‑2‑one reacts with carboxylic acids in the presence of ZnCl₂ and diisopropylethylamine to form 4‑acyloxy derivatives, which are direct precursors to cyclic 1,3‑diketones with herbicidal activity [1]. This transformation relies on the electrophilicity of the 4‑chloroenone motif and is not reported for the 3‑chloro isomer.

Bicyclo[3.2.1]octane-2,4-dione for HPPD Herbicides

According to CN116041167B, the 4‑chloro enone is the designated starting material for a two‑step sequence (alkoxylation then hydrolysis) that furnishes bicyclo[3.2.1]-3‑octane‑2,4‑dione [1]. This dione is the core scaffold of several developmental and commercial HPPD‑inhibiting herbicides, making the chloro enone a critical supply‑chain intermediate for agrochemical manufacturers.

Bicyclic Carbocation Mechanistic Studies

Research groups investigating bicyclic cation rearrangements can utilize 4‑chlorobicyclo[3.2.1]oct‑3‑en‑2‑one or its reduced derivatives as substrates to generate well‑defined carbocation intermediates. The seminal work by Jefford et al. (1979) established that 4‑chloro‑substituted bicyclo[3.2.1]octane systems undergo predictable thermal isomerization to dienes and tricyclic products, providing a benchmark for computational and mechanistic studies [1].

Application
Selection Property
Validation Focus
Acyloxy herbicide intermediate synthesis
4-Chloroenone electrophilicity
ZnCl₂-mediated acylation efficiency
Bicyclo[3.2.1]octane-2,4-dione production
Regiospecific alkoxylation/hydrolysis
Dione yield and purity
Bicyclic carbocation mechanistic studies
4-Chloro-substituted framework
Thermal isomerization product distribution
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